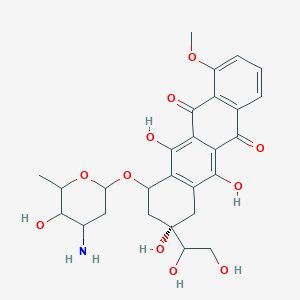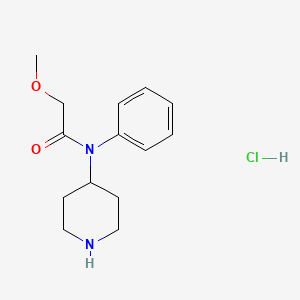
2,3-Ethylone isomer (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bk-MDEA is a psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It has been detected in products marketed as bath salts, plant food, and tablets. 2,3-Ethylone isomer is a positional isomer of bk-MDEA, having the methylenedioxy group attached to the 2 and 3, rather than the 3 and 4, positions. The physiological properties of this compound have not been studied. This product is intended for forensic and research purposes.
Scientific Research Applications
Polymorphism in Ethylone Hydrochloride
- Identification and Characterization of Polymorphs : Ethylone hydrochloride exists in two distinct polymorphs. These polymorphs have been synthesized and characterized using various techniques like FTIR, FT-Raman, powder XRD, GC-MS, ESI-MS/MS, and NMR. This research is significant for forensic scientists in differentiating the two polymorphs of ethylone hydrochloride (Maheux et al., 2015).
Applications in Receptor Studies
- Nonpeptidic Agonist of Urotensin-II Receptor : Research has identified a compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), as a nonpeptidic agonist of the urotensin-II receptor. This compound, related to 2,3-ethylone isomers, demonstrates potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Photoreactive Studies
- Photorelease of HCl from Derivatives : Studies on the photorelease of HCl from 2,5-dimethylphenacyl chloride (related to 2,3-ethylone isomers) provide insights into photoenolization and the formation of specific isomers in different solvents. This research is essential in understanding the photoreactivity of similar compounds (Pelliccioli et al., 2001).
Isomer Differentiation in Forensic Analysis
- Resolution of Isomeric Designer Stimulants : The resolution of isomeric stimulants like ethylone and butylone (related to 2,3-ethylone isomers) using gas chromatography and vacuum ultraviolet spectroscopy is crucial in forensic analysis. This approach helps in differentiating complex isomeric compounds, which is a significant challenge in analytical chemistry (Škultéty et al., 2017).
Inversion Twinning in Polymorphs
- Inversion Twinning in Ethylone Hydrochloride Polymorphs : A study on a second polymorph of ethylone hydrochloride shows inversion twinning in its crystal structure. This finding helps in understanding the crystallographic properties and the reasons for the crystallization of different polymorphs at varying temperatures (Cameron et al., 2015).
properties
Product Name |
2,3-Ethylone isomer (hydrochloride) |
|---|---|
Molecular Formula |
C12H15NO3 · HCl |
Molecular Weight |
257.7 |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)11(14)9-5-4-6-10-12(9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |
InChI Key |
NBKLIAKMVVIVEL-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=C(OCO2)C2=CC=C1.Cl |
synonyms |
2,3-bk-MDEA isomer |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




